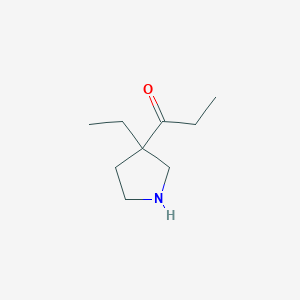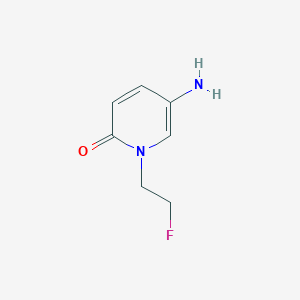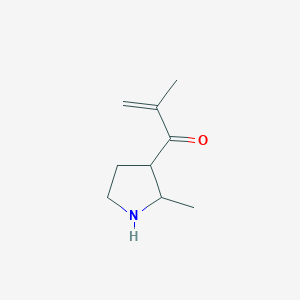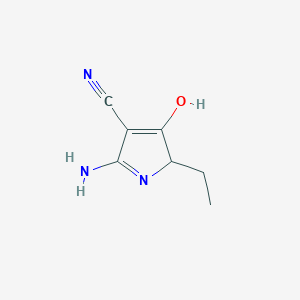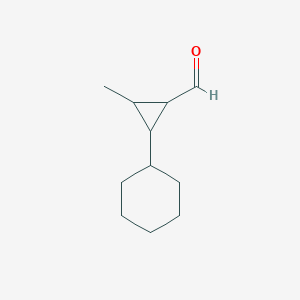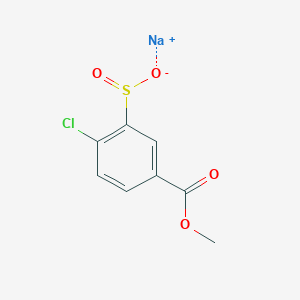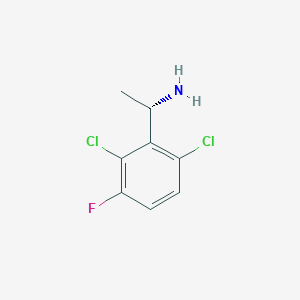
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine: is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloro-3-fluorobenzene.
Reaction with Amine: The key step involves the reaction of 2,6-dichloro-3-fluorobenzene with an appropriate amine under controlled conditions to introduce the ethan-1-amine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine: can be compared with other similar compounds to highlight its uniqueness:
(1S)-1-(2,6-dichlorophenyl)ethan-1-amine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
(1S)-1-(3-fluorophenyl)ethan-1-amine: Lacks the chlorine atoms, resulting in different chemical properties.
(1S)-1-(2,6-difluorophenyl)ethan-1-amine: Contains two fluorine atoms instead of chlorine, leading to variations in its interactions and applications.
Propriétés
Formule moléculaire |
C8H8Cl2FN |
|---|---|
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3/t4-/m0/s1 |
Clé InChI |
CACPRGLQLUXAOA-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)N |
SMILES canonique |
CC(C1=C(C=CC(=C1Cl)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


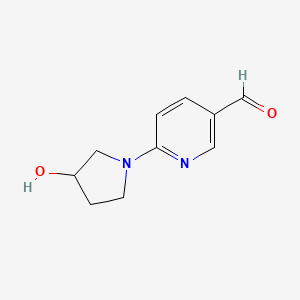
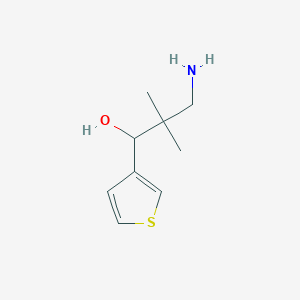
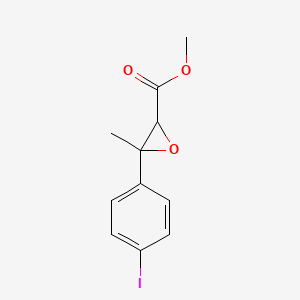
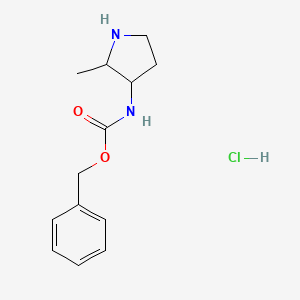
![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)
